molecular formula C16H26O2 B13515606 Tert-butyl tricyclo[4.3.1.1,3,8]undecane-4-carboxylate

Tert-butyl tricyclo[4.3.1.1,3,8]undecane-4-carboxylate

Katalognummer: B13515606
Molekulargewicht: 250.38 g/mol
InChI-Schlüssel: GZDXECNTZZTUFM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tert-butyl tricyclo[4311,3,8]undecane-4-carboxylate is a complex organic compound with the molecular formula C16H26O2

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl tricyclo[4.3.1.1,3,8]undecane-4-carboxylate typically involves multiple steps, starting from simpler organic molecules. The process often includes cyclization reactions to form the tricyclic core, followed by esterification to introduce the tert-butyl carboxylate group. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste, often employing advanced techniques such as automated synthesis and real-time monitoring of reaction parameters.

Analyse Chemischer Reaktionen

Types of Reactions

Tert-butyl tricyclo[4.3.1.1,3,8]undecane-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the tert-butyl group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with factors such as solvent choice, temperature, and reaction time being critical for optimal results.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tricyclo[4.3.1.1,3,8]undecane-4-carboxylic acid, while reduction could produce tricyclo[4.3.1.1,3,8]undecane-4-methanol.

Wissenschaftliche Forschungsanwendungen

Tert-butyl tricyclo[4.3.1.1,3,8]undecane-4-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of tert-butyl tricyclo[4.3.1.1,3,8]undecane-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Tricyclo[4.3.1.1,3,8]undecane-4-carboxylic acid: Lacks the tert-butyl ester group, leading to different chemical properties and reactivity.

    Tricyclo[4.3.1.1,3,8]undecane-4-methanol:

Uniqueness

Tert-butyl tricyclo[4.3.1.1,3,8]undecane-4-carboxylate is unique due to its combination of a tricyclic core and a tert-butyl ester group. This structure imparts specific chemical properties, such as increased stability and lipophilicity, making it valuable for various applications in research and industry.

Eigenschaften

Molekularformel

C16H26O2

Molekulargewicht

250.38 g/mol

IUPAC-Name

tert-butyl tricyclo[4.3.1.13,8]undecane-4-carboxylate

InChI

InChI=1S/C16H26O2/c1-16(2,3)18-15(17)14-9-12-5-10-4-11(6-12)8-13(14)7-10/h10-14H,4-9H2,1-3H3

InChI-Schlüssel

GZDXECNTZZTUFM-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)C1CC2CC3CC(C2)CC1C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.